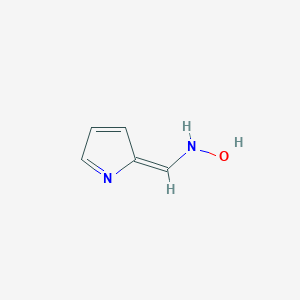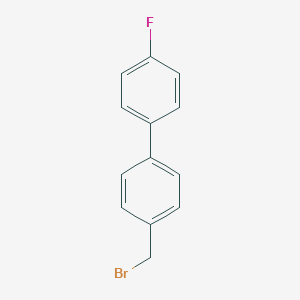
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyridazinones and has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may exert its biological effects by inhibiting the activity of certain enzymes and receptors. For example, BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, BDP has been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
BDP has been shown to possess a wide range of biochemical and physiological effects. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using BDP in lab experiments is its potent biological activity. BDP has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. In addition, BDP is relatively easy to synthesize, and its purity can be increased by recrystallization.
One of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been shown to possess cytotoxic activity, and care should be taken when handling this compound. In addition, the mechanism of action of BDP is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several future directions for the study of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of BDP's mechanism of action, which may help to elucidate its biological effects. Furthermore, the synthesis of analogs of BDP may lead to the development of compounds with improved biological activity and reduced toxicity.
合成方法
The synthesis of BDP is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide to yield 2,4-dichlorobenzylthiourea. The second step involves the reaction of 2,4-dichlorobenzylthiourea with 2-phenyl-3(2H)-pyridazinone in the presence of potassium hydroxide to yield BDP. The overall yield of BDP is around 40-50%, and the purity of the compound can be increased by recrystallization.
科学研究应用
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been studied for its potential applications in the field of neuroscience, where it has been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
属性
CAS 编号 |
5589-93-5 |
|---|---|
产品名称 |
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
分子式 |
C24H16Cl4N2OS2 |
分子量 |
554.3 g/mol |
IUPAC 名称 |
4,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-17-8-6-15(20(27)10-17)13-32-22-12-29-30(19-4-2-1-3-5-19)24(31)23(22)33-14-16-7-9-18(26)11-21(16)28/h1-12H,13-14H2 |
InChI 键 |
OOZZPGKTPMETDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
其他 CAS 编号 |
5589-93-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)


![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)


![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)



